Diphenylsulfonium methylide
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Overview
Description
Diphenylsulfonium methylide is a sulfur ylide, a class of compounds characterized by a sulfur atom bonded to a carbon atom that carries a negative charge. These compounds are known for their versatility in organic synthesis, particularly in the formation of small ring systems such as cyclopropanes, epoxides, and aziridines . This compound is a zwitterionic molecule, meaning it has both positive and negative charges localized on different atoms within the same molecule.
Preparation Methods
Diphenylsulfonium methylide can be synthesized through several methods. One common approach involves the fluoride-induced desilylation of diphenyl[(trimethylsilyl)methyl]sulfonium triflate using cesium fluoride in dimethyl sulfoxide . This reaction produces this compound in situ, which can then be used in further reactions. Another method involves the deprotonation of sulfonium halides with strong bases, generating the ylide in situ .
Chemical Reactions Analysis
Diphenylsulfonium methylide undergoes a variety of chemical reactions, including:
Cyclopropanation: This reaction involves the addition of the ylide to electron-poor olefins, forming cyclopropane rings.
Epoxidation: The ylide reacts with carbonyl compounds such as ketones or aldehydes to form epoxides.
Aziridination: Similar to epoxidation, this reaction involves the formation of aziridines from imines.
Common reagents used in these reactions include carbonyl compounds, imines, and electron-poor olefins. The major products formed are cyclopropanes, epoxides, and aziridines .
Scientific Research Applications
Diphenylsulfonium methylide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diphenylsulfonium methylide involves the nucleophilic addition of the ylide carbanion to an electrophile, forming a zwitterionic betaine intermediate. This intermediate then undergoes cyclization to form the desired product, such as a cyclopropane, epoxide, or aziridine . The sulfur atom in the ylide stabilizes the negative charge on the carbon atom, facilitating these reactions .
Comparison with Similar Compounds
Diphenylsulfonium methylide is similar to other sulfur ylides, such as dimethylsulfonium methylide and dimethyloxosulfonium methylide. it is unique in its ability to form stable ylides and its versatility in a wide range of chemical reactions . Other similar compounds include:
Dimethylsulfonium methylide: Known for its use in the Corey-Chaykovsky reaction to form epoxides and aziridines.
Dimethyloxosulfonium methylide: Another ylide used in similar reactions, but with different reactivity and stability profiles.
This compound stands out due to its stability and the range of reactions it can undergo, making it a valuable tool in organic synthesis and other scientific applications .
Properties
Molecular Formula |
C13H12S |
---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
methylidene(diphenyl)-λ4-sulfane |
InChI |
InChI=1S/C13H12S/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H2 |
InChI Key |
KDFWIDQEGGGHAB-UHFFFAOYSA-N |
Canonical SMILES |
C=S(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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